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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

Cat. No.: S1800116

RTI-51 (also known as (-)-23-Carbomethoxy-3[-(4-bromophenyl)tropane or bromopane) is a semi-synthetic
phenyltropane alkaloid and a potent cocaine analog [1]. Its primary application in modern research is as a
high-affinity ligand for the Dopamine Transporter (DAT), making it valuable for studying the brain's
dopamine system [1] [2].

The table below summarizes its core pharmacological identity:

Property Description

IUPAC Name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-
carboxylate [1]

Molecular C16H20BrNO2 [1]

Formula

Molar Mass 338.245 g-mol—1 [1]

Primary Target Dopamine Transporter (DAT) [1] [2]

Key Application In vivo mapping of DAT distribution using radiolabeled forms (e.g., 7°Br) [1]

Key Findings from PR Schedule Studies

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s1800116?utm_src=pdf-body
https://www.smolecule.com/products/s1800116?utm_src=pdf-interest
https://en.wikipedia.org/wiki/RTI-51
https://en.wikipedia.org/wiki/RTI-51
https://pubmed.ncbi.nlm.nih.gov/15957006/
https://en.wikipedia.org/wiki/RTI-51
https://en.wikipedia.org/wiki/RTI-51
https://en.wikipedia.org/wiki/RTI-51
https://en.wikipedia.org/wiki/RTI-51
https://pubmed.ncbi.nlm.nih.gov/15957006/
https://en.wikipedia.org/wiki/RTI-51
https://www.smolecule.com/products/s1800116?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

RTI-51 has been evaluated in Progressive Ratio (PR) self-administration schedules, which measure a drug's
reinforcing efficacy (its ability to motivate continued work for a reward) [2]. A key finding is that the speed

of onset at the DAT is a critical factor in a compound's reinforcing strength.

The table below summarizes quantitative data on the reinforcing efficacy and binding kinetics of cocaine

analogs, including RTI-51, from a seminal study [2]:

Time to 25% DAT

Relative Reinforcing . L In Vitro DAT Affinity
Compound . Displacement (in vivo,
Efficacy (PR Schedule) . (nM, [3H]CFT)
minutes)
Cocaine Highest 5.8 89.1[1]
WIN High 22.4 13.9[1]
35,428
RTI-31 Moderate 30.8 1.1[1]
RTI-51 Lower 44.1 1.7 [1]

Key conclusions from this data [2]:

¢ Slower Onset, Lower Reinforcement: RTI-51, with the slowest rate of binding to the DAT (44.1
minutes), demonstrated the lowest reinforcing efficacy in the PR test.

¢ High Affinity is Not Sufficient: Despite having a higher in vitro affinity for the DAT than cocaine, RTI-
51's slow kinetics reduce its abuse liability.

e Research Implication: This supports the hypothesis that drugs with a slow onset of action have a
lower potential for abuse, making them candidates for medication development, such as for cocaine
dependence.

Experimental Protocols

Protocol 1: Self-Administration under a Progressive Ratio (PR)
Schedule
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This protocol assesses the reinforcing efficacy of RTI-51 in primates, based on the study by Wee et al. (2006)
[2].

e Subjects: Rhesus monkeys (n=4 or 5) with a history of drug self-administration.
e Apparatus: Standard primate self-administration chambers equipped with a response lever and an
intravenous (V) catheter.
e Drug Preparation: Prepare sterile RTI-51 solutions in saline. Doses are determined based on prior
potency studies to be equipotent to cocaine (e.g., 0.1 mg/kg/injection).
¢ PR Schedule Procedure:
o The response requirement to earn a single drug injection starts at 1 (FR1) and increases
according to a progression (e.g., 1, 2, 4, 6, 9, 12, 15...).
o Each session continues until the subject fails to complete a ratio requirement within a
predefined time (e.g., 1 hour). This point is the Breakpoint.
o A'"time-out" period (e.g., 1 hour) follows each injection to prevent overdose and isolate the
motivational effects.
e Data Analysis: The primary dependent measure is the breakpoint, defined as the highest ratio
completed for a drug infusion. Data for RTI-51 is compared against cocaine and other analogs.

Protocol 2: In Vivo Dopamine Transporter Binding Kinetics

This protocol measures the rate at which RTI-51 binds to the DAT in the brain, a key correlate of its

reinforcing efficacy [2].

e Subjects: Laboratory rats.
¢ Radioligand: Use a radiolabeled DAT ligand such as [BH]WIN 35,428.
e Procedure:
o Pre-administer an equipotent dose of RTI-51 (or vehicle for control) to the rats via intravenous
injection.
o At precise time points post-injection (e.g., 5, 15, 30, 45, 60 minutes), euthanize the animals and
rapidly remove the striatum.
o Homogenize the brain tissue and measure the remaining bound [BH]WIN 35,428 using liquid
scintillation counting.
o Data Analysis: Calculate the percentage of DAT binding sites occupied by RTI-51 over time. The
time to displace 25% of the radioligand is a standard metric for comparing binding kinetics
between compounds.

Signaling Pathways & Experimental Workflows
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RTI-51's primary mechanism involves the dopamine transporter. The following diagram illustrates this core

signaling pathway and its functional outcomes.

Mechanism of RTI-51 at Dopamine Transporter
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The experimental workflow for a typical PR self-administration study integrating behavioral and

neurochemical data is outlined below.
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PR Self-Administration & Binding Study Workflow
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Important Research Considerations

e Compound Specificity: While RTI-51 has high affinity for DAT, it also binds to serotonin and
norepinephrine transporters. Its affinity ratio is DAT > SERT > NET [1]. Consider this when
interpreting behavioral results, as SERT binding can modulate DAT-mediated effects.

¢ Radiolabeled Applications: The 7°Br radiolabeled form of RTI-51 is used with Positron Emission
Tomography (PET) for non-invasive mapping of DAT distribution in the brain [1].
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e Compatibility with Treatments: Anticocaine catalytic antibodies do not show significant affinity for
RTI-51 [3]. This suggests these two classes of compounds could be used simultaneously in treatment
strategies, such as using RTI-51 as a substitution therapy while using antibodies to block the effects
of concurrently used cocaine.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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